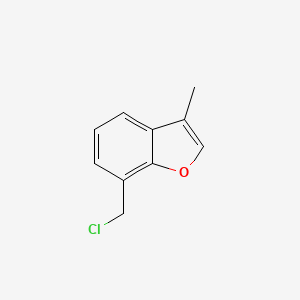
4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione, also known as 4-Bromo-4-methoxyacetophenone, is an organic compound that belongs to the class of oxadiones. It is a yellow-colored crystalline solid with a molecular formula of C9H8BrO3. This compound is widely used in the synthesis of other compounds and has a variety of applications in scientific research.
Applications De Recherche Scientifique
4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including benzodiazepines, piperidines, and quinolines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used in the synthesis of organic semiconductors, which have applications in optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione is not fully understood. However, it is believed that the compound acts as an electrophilic reagent in the synthesis of organic compounds. It is thought that the bromine atom in the compound is activated by the electron-withdrawing group, which then acts as a nucleophile and reacts with the electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione have not been extensively studied. However, it is known that the compound is not toxic and does not have any genotoxic or mutagenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it can be used to synthesize a variety of organic compounds in a relatively short amount of time. However, one of the main limitations of using this compound is that it can be difficult to control the reaction conditions and the yield of the product.
Orientations Futures
There are several potential future directions for the use of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione. One potential direction is the use of this compound in the synthesis of new therapeutic agents. Additionally, this compound could be used to synthesize optoelectronic materials, such as organic light-emitting diodes and organic photovoltaic cells. Finally, this compound could be used in the synthesis of new polymers and other materials for use in a variety of applications.
Méthodes De Synthèse
4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-bromo-4-methoxyphenol with sodium nitrite in aqueous acetic acid. This reaction produces a yellow-colored precipitate of 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dionethoxyacetophenone. Other methods for the synthesis of this compound include the reaction of 3-bromo-4-methoxyphenol with sodium hypobromite and the reaction of 3-bromo-4-methoxyphenol with bromine in the presence of a base.
Propriétés
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-16-10-3-2-7(4-9(10)13)8-5-11(14)17-12(15)6-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFJHIAIBOGZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)OC(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)
![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)




![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)

![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)

![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)


![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)